molecular formula C19H23NO4S B2703757 2,3-dimethoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1203263-34-6

2,3-dimethoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B2703757
CAS No.: 1203263-34-6
M. Wt: 361.46
InChI Key: OOCORXWMMDGOON-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

    Introduction of the Pyran Ring: The tetrahydro-2H-pyran ring can be introduced through a cyclization reaction involving a suitable precursor.

    Attachment of the Thiophene Group: The thiophene group can be attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups or the thiophene ring, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, under conditions like heating or the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxybenzamide: Lacks the pyran and thiophene groups, making it less complex and potentially less versatile.

    N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylbenzamide: Similar structure but without the methoxy groups, which may affect its reactivity and applications.

    2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide: Contains a pyridine ring instead of the pyran and thiophene groups, leading to different chemical and biological properties.

Uniqueness

2,3-dimethoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the pyran and thiophene rings, along with the methoxy groups, makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

2,3-dimethoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-22-15-6-3-5-14(17(15)23-2)18(21)20-13-19(8-10-24-11-9-19)16-7-4-12-25-16/h3-7,12H,8-11,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCORXWMMDGOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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